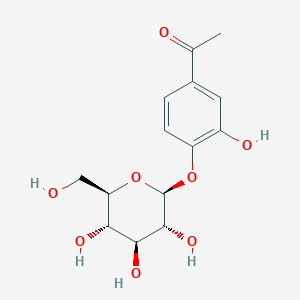
Cynanoneside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cynanoneside A is a compound with the molecular formula C14H18O8 . It is one of the prototype compounds found in Cynanchum Auriculatum, a plant often used to treat functional dyspepsia (FD) in certain regions .
Synthesis Analysis
The synthesis of similar compounds has been achieved in multiple steps from commercially available materials. For instance, the total synthesis of cyanolide A was achieved in 14 steps from commercially available (S)-2-ethyloxirane, exploiting the palladium-catalyzed intramolecular alkoxycarbonylation as the key step to construct the tetrasubstituted cis-tetrahydropyran ring with high stereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H18O8 . Detailed molecular structure analysis would require more specific data such as spectroscopic or crystallographic data, which is not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific physical and chemical properties of this compound are not detailed in the available literature.Scientific Research Applications
1. Chemical Composition and Structure
Cynanoneside A, along with cynanoneside B, is identified as a new acetophenone glucoside isolated from the roots of Cynanchum taiwanianum. The structure of this compound was elucidated based on spectral and chemical evidence (Lin, Lin, & Kuo, 1997).
2. Potential Hypoglycemic Effect
Acetophenones, including this compound, derived from the root bark of Cynanchum wilfordii, have been studied for their potential hypoglycemic effects. They exhibit this effect through inhibition of hepatic gluconeogenesis, down-regulating the expression of phosphoenolpyruvate carboxykinase and glucose-6-phosphatase (Jiang et al., 2019).
3. Neuroprotective Activities
This compound and its derivatives have been shown to possess neuroprotective activities. A study on acetophenone derivatives from Cynanchum wilfordii highlighted their potential as neuroprotective agents, inhibiting Aβ oligomerization and showing protective effects on Aβ oligomers-treated cells (Jiang et al., 2018).
4. Anti-Inflammatory Effects
This compound is also involved in anti-inflammatory responses. For instance, an ethanol root extract of Cynanchum wilfordii containing acetophenones like this compound suppressed the expression of VCAM-1 and ICAM-1 in TNF-α-stimulated human aortic smooth muscle cells through the NF-κB pathway (Koo et al., 2015).
5. Antioxidative Action
This compound has been studied for its antioxidative action through a DFT approach, showing potential in the treatment of oxidative stress (Thuy & Son, 2021).
6. Alleviation of Neuropathic Pain
Research indicates that this compound alleviates neuropathic pain through various mechanisms, including the upregulation of spinal microglial expression of β-endorphin via activation of certain receptors and signaling pathways (Han et al., 2020).
Safety and Hazards
Future Directions
Future research could focus on further elucidating the specific mechanisms of action, synthesis pathways, and physical and chemical properties of Cynanoneside A. Additionally, more detailed safety and hazard analysis would be beneficial. The potential therapeutic applications of this compound, particularly in relation to functional dyspepsia, could also be an interesting area for future study .
properties
IUPAC Name |
1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBYMQDYQAZRZ-RKQHYHRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)
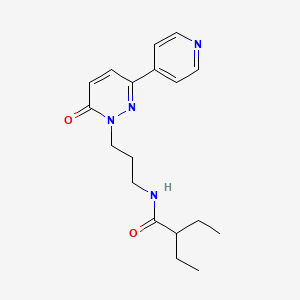
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
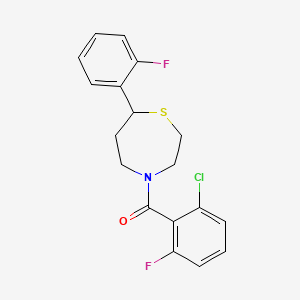
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)



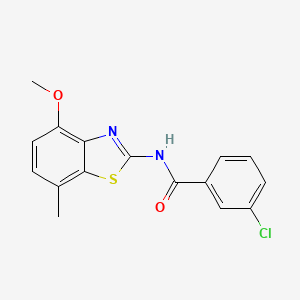
![2-{1-[4-(2-furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2847472.png)
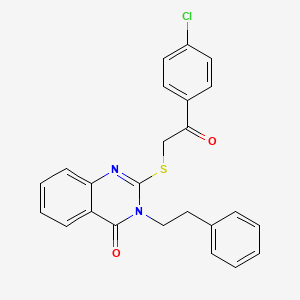
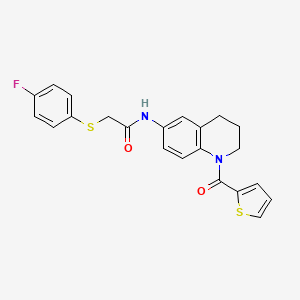
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)
![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)